Dibenzyl(diethyl)stannane
Description
Dibenzyl(diethyl)stannane is an organotin compound characterized by a central tin atom bonded to two benzyl (C₆H₅CH₂) and two ethyl (C₂H₅) groups. Organotin compounds are widely used in catalysis, polymer stabilization, and pharmaceuticals due to their tunable reactivity and stability, which are heavily influenced by substituent groups .
Properties
CAS No. |
19127-46-9 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
359.1 g/mol |
IUPAC Name |
dibenzyl(diethyl)stannane |
InChI |
InChI=1S/2C7H7.2C2H5.Sn/c2*1-7-5-3-2-4-6-7;2*1-2;/h2*2-6H,1H2;2*1H2,2H3; |
InChI Key |
IBNWNJFMDJQOAO-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CC[Sn](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Synonyms |
Dibenzyldiethylstannane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
(a) Substituent Effects on Catalytic Activity
- [(Diethyl)(phosphono)methylene]glycine vs. [(Dibenzyl)(phosphono)methylene]glycine In photocatalysis for Congo red dye degradation, the diethyl-substituted glycine pendant groups exhibited 98.6% efficiency, significantly higher than the dibenzyl-substituted analog (83.1%) . This highlights that smaller diethyl groups may enhance catalytic activity by reducing steric hindrance, whereas bulkier dibenzyl groups limit substrate access.
Physical and Chemical Properties
(b) Spectroscopic Characterization
- A Model Dibenzyl Compound
A dibenzyl compound analyzed via NMR, IR, and HRMS () provides a methodological framework for characterizing Dibenzyl(diethyl)stannane. Key data include:
Comparative Data Table
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